molecular formula C21H19N3O2S B2538736 N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 868978-64-7

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2538736
CAS No.: 868978-64-7
M. Wt: 377.46
InChI Key: YMFXGSHNUCHEKC-UHFFFAOYSA-N
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Description

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and biphenyl sulfonamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridine derivatives . This intermediate is then reacted with biphenyl-4-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, LiAlH4, ethanol (EtOH)

    Substitution: NaOMe, KOtBu, dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives

    Substitution: Formation of substituted sulfonamide derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of both imidazo[1,2-a]pyridine and biphenyl sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets and potential therapeutic applications .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-27(26,20-11-9-18(10-12-20)17-6-2-1-3-7-17)22-14-13-19-16-24-15-5-4-8-21(24)23-19/h1-12,15-16,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFXGSHNUCHEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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